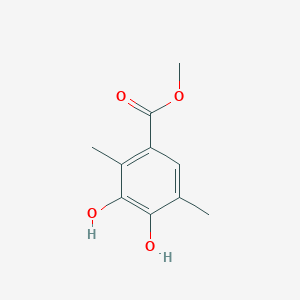

Methyl 3,4-dihydroxy-2,5-dimethylbenzoate

Description

Contextualization within Substituted Benzoate (B1203000) Ester Chemistry

Methyl 3,4-dihydroxy-2,5-dimethylbenzoate belongs to the broad class of substituted benzoate esters. Benzoate esters are characterized by a benzene (B151609) ring attached to the carbonyl carbon of an ester group. The chemical reactivity of these compounds is largely dictated by the nature and position of substituents on the aromatic ring.

The methyl ester group (-COOCH₃) is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution. Conversely, the hydroxyl (-OH) and methyl (-CH₃) groups are electron-donating, activating the ring. In this compound, the presence of four activating groups (two hydroxyl, two methyl) and one deactivating group (methyl ester) creates a complex electronic environment that influences its reactivity. The reactivity of the ester functional group itself, particularly towards nucleophilic acyl substitution reactions like hydrolysis, is also influenced by these ring substituents. libretexts.orgstackexchange.com For instance, base-promoted hydrolysis (saponification) can cleave the ester back into a carboxylate and an alcohol. libretexts.org

Significance as a Synthetic Intermediate in Advanced Organic Synthesis

The true value of this compound in the laboratory lies in its role as a versatile synthetic intermediate. chemshuttle.com Its multiple functional groups serve as handles for a variety of chemical transformations, allowing for the construction of more complex molecular architectures.

The reactivity of its key functional groups can be summarized as follows:

Hydroxyl Groups : The two phenolic hydroxyl groups are acidic and can be deprotonated to form phenoxides. They can readily undergo reactions such as etherification (formation of ethers) and esterification (formation of esters), providing pathways to a wide range of derivatives. chemshuttle.com

Ester Group : The methyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid (3,4-dihydroxy-2,5-dimethylbenzoic acid). chemshuttle.com This transformation is crucial for synthesizing molecules where a carboxylic acid moiety is required. Furthermore, esters can be reduced to primary alcohols or aldehydes, or reacted with Grignard reagents to form tertiary alcohols, showcasing the versatility of this functional group. libretexts.org

This multi-functionality makes the compound a valuable starting material for synthesizing novel organic compounds, with potential applications in medicinal chemistry for the development of new drug candidates. chemshuttle.com For example, similar structures are noted as important intermediates in the preparation of pharmaceuticals, including compounds with antibacterial or EZH1/EZH2 inhibitory activity for cancer treatment. google.com

Reactivity of Functional Groups

| Functional Group | Potential Reactions | Resulting Product Type |

|---|---|---|

| Hydroxyl (-OH) | Etherification, Esterification | Ethers, Esters |

| Methyl Ester (-COOCH₃) | Hydrolysis (Saponification) | Carboxylic Acid / Carboxylate |

| Methyl Ester (-COOCH₃) | Reduction (e.g., with LiAlH₄) | Primary Alcohol |

| Methyl Ester (-COOCH₃) | Reduction (e.g., with DIBAH) | Aldehyde |

| Aromatic Ring | Electrophilic Aromatic Substitution | Further substituted benzene derivatives |

Overview of Emerging Research Avenues for Polyhydroxylated Aromatic Compounds

Polyhydroxylated aromatic compounds, a class to which this compound belongs, are at the forefront of various research endeavors. These compounds are of significant interest due to their diverse biological activities and potential as precursors for pharmaceuticals. nih.govnih.gov

Emerging research avenues in this field include:

Biocatalytic Synthesis : There is a growing focus on using enzymatic methods for the selective hydroxylation of aromatic compounds. nih.govnih.gov Enzymes like cytochrome P450 monooxygenases and peroxidases offer an elegant and efficient way to introduce hydroxyl groups onto aromatic rings, often with high selectivity that is difficult to achieve through traditional chemical synthesis. nih.gov

Pharmacological Evaluation : Polyhydroxylated aromatics are being extensively screened for various biological activities. For instance, studies have shown that hydroxylated polycyclic aromatic hydrocarbons can possess inhibitory activity against enzymes like alpha-glucosidase, suggesting potential applications in managing glycometabolism. nih.gov Research also explores their role as protease inhibitors. mdpi.com

Identification of Bioactive Natural Products : Many polyhydroxylated aromatic compounds are found in nature, particularly in medicinal plants. mdpi.com Current research priorities involve the identification and characterization of these bioactive compounds from natural sources, understanding their therapeutic potential, and investigating potential synergistic effects when used in combination. mdpi.com

The study of compounds like this compound contributes to this broader field by providing synthetic access to novel structures that can be evaluated for their biological properties, potentially leading to the development of new therapeutic agents.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3,4-dihydroxy-2,5-dimethylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-5-4-7(10(13)14-3)6(2)9(12)8(5)11/h4,11-12H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAKMMJACUDPNME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1O)O)C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Synthesis Pathways

Total Synthesis Approaches for Methyl 3,4-dihydroxy-2,5-dimethylbenzoate

The total synthesis of this compound involves a multi-step process where the strategic order of reactions is paramount to ensure the correct arrangement of the hydroxyl, methyl, and methyl ester groups.

The synthesis of polysubstituted benzenes relies heavily on the directing effects of the substituents already present on the ring. fiveable.me Planning a synthetic route often involves working backward from the target molecule, a process known as retrosynthetic analysis. libretexts.org For a molecule like this compound, the key challenge lies in controlling the regioselectivity of electrophilic aromatic substitution reactions.

The introduction of alkyl groups onto an aromatic ring is commonly achieved through the Friedel-Crafts alkylation reaction, which involves treating the aromatic compound with an alkyl halide in the presence of a Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃). libretexts.orglibretexts.org However, this reaction has limitations, including the possibility of carbocation rearrangements and polyalkylation, as the introduction of an electron-donating alkyl group activates the ring for further substitution. libretexts.orgyoutube.com

The order of reactions is critical. For instance, the directing effects of existing substituents (hydroxyl, methyl, or carboxyl groups) will determine the position of the next incoming group. Hydroxyl and alkyl groups are typically ortho, para-directing, while a carboxyl or ester group is a meta-director. Synthetic chemists must carefully plan the sequence of sulfonation, nitration, halogenation, alkylation, and acylation steps to guide the substituents to their correct positions. libretexts.orglibretexts.org

One reported strategy for achieving regioselectivity in similar dihydroxy-aromatic systems involves leveraging protecting groups and the inherent reactivity of different positions. For example, in the alkylation of 2,4-dihydroxybenzaldehydes, the 4-position hydroxyl group can be selectively alkylated due to the 2-hydroxy group's involvement in an intramolecular hydrogen bond with the ortho aldehyde group, which reduces its availability. researchgate.net This principle of using intramolecular interactions to control regioselectivity is a key strategy in the synthesis of complex aromatic compounds.

The final step in many synthetic routes to this compound is the formation of the methyl ester from the corresponding benzoic acid. The most common method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄). tcu.edu

The reaction is an equilibrium process, and to achieve a high yield, the equilibrium must be shifted toward the product side. tcu.edu This is typically accomplished by using a large excess of methanol. tcu.edu Key parameters that influence the reaction's efficiency include temperature, catalyst concentration, and reaction time. For standard Fischer esterification, optimal conditions often involve refluxing the mixture for several hours.

Recent advancements have explored alternative catalysts to improve the efficiency and environmental footprint of the reaction. Solid acid catalysts, such as those based on zirconium and titanium, have been shown to be effective for the esterification of various benzoic acids with methanol. researchgate.netdntb.gov.ua Enzymatic approaches have also been developed; for example, Candida rugosa lipase (B570770) can catalyze the direct esterification of benzoic acid in an organic medium, offering a green chemistry alternative to traditional methods. nih.gov

Table 1: Comparison of Esterification Methods for Benzoate (B1203000) Synthesis

| Method | Catalyst | Key Optimization Strategies | Advantages |

|---|---|---|---|

| Fischer-Speier Esterification | Concentrated H₂SO₄ | Use of excess methanol; Reflux temperature | Well-established, readily available reagents tcu.edu |

| Solid Acid Catalysis | Zr/Ti-based catalysts | Optimization of metal ion composition | Reusable catalyst, potentially milder conditions researchgate.netdntb.gov.ua |

| Enzymatic Synthesis | Candida rugosa lipase | Control of water content; Solvent selection | Environmentally friendly, high selectivity nih.gov |

A divergent synthesis starts from a central core molecule and progressively adds building blocks or functional groups in successive generations. wikipedia.org This strategy is particularly useful for creating a library of related compounds for screening purposes. wikipedia.org Starting with a simple benzoate or a dimethyl-dihydroxybenzene core, a divergent approach could be used to introduce the remaining functional groups in various combinations, allowing for the synthesis of not only the target molecule but also its isomers and related derivatives.

Derivatization and Conversion of this compound

The hydroxyl groups of this compound are key functional handles that allow for further chemical modification, making the compound a valuable intermediate in the synthesis of more complex molecules.

The two hydroxyl groups can be converted to methoxy (B1213986) groups through an O-methylation reaction. This is a common derivatization that alters the compound's polarity, solubility, and electronic properties. A documented procedure involves reacting this compound with an alkylating agent like iodomethane (B122720) in the presence of a base. google.com

In a specific example, the O-methylation was achieved by treating the starting material with potassium carbonate (K₂CO₃) and iodomethane in acetone. google.com The reaction mixture was stirred for 24 hours at room temperature to yield Methyl 3,4-dimethoxy-2,5-dimethylbenzoate. google.com This transformation is a critical step for preparing precursors for more complex heterocyclic structures. The selective methylation of one hydroxyl group over another in similar poly-hydroxylated benzoates can be challenging and may require the use of protecting groups to achieve the desired regioselectivity. researchgate.net

Table 2: Reagents for O-Methylation of this compound

| Role | Reagent |

|---|---|

| Substrate | This compound google.com |

| Methylating Agent | Iodomethane (CH₃I) google.com |

| Base | Potassium Carbonate (K₂CO₃) google.com |

| Solvent | Acetone google.com |

This compound serves as an important intermediate in the synthesis of pharmacologically relevant compounds. Specifically, its O-methylated derivative, Methyl 3,4-dimethoxy-2,5-dimethylbenzoate, is a key precursor for the synthesis of certain dioxoisoquinolinone derivatives. google.com These derivatives have been investigated for their potential as inhibitors of EZH1 (Enhancer of zeste homolog 1) and EZH2 (Enhancer of zeste homolog 2), which are therapeutic targets in cancer research. google.comgoogle.com The dimethoxy-dimethylbenzoate structure forms a core part of the final complex molecule, highlighting the utility of the title compound as a foundational building block in medicinal chemistry. google.com

Investigations into Novel Reaction Pathways for Functional Group Transformation

The reactivity of this compound is dominated by the nucleophilic character of the phenolic hydroxyl groups and the electrophilic nature of the ester carbonyl carbon. Novel synthetic strategies have focused on achieving high selectivity in modifying these groups, particularly in the context of regioselective etherification and esterification of the catechol unit, as well as transformations of the methyl ester.

The selective mono- or di-etherification of the catechol ring in compounds like this compound is a key transformation. Traditional methods often suffer from a lack of selectivity, leading to mixtures of products. Recent investigations have focused on catalytic systems that can direct the reaction to a specific hydroxyl group or achieve complete etherification under mild conditions.

One promising approach involves the use of copper-catalyzed cross-coupling reactions for the synthesis of diaryl ethers. While not specifically documented for this compound, this methodology has been successfully applied to a range of sterically hindered and functionalized phenols. The use of a copper catalyst with a suitable ligand, such as picolinic acid, allows for the O-arylation of phenols with aryl halides under relatively mild conditions. This method's tolerance for various functional groups suggests its potential applicability to the target molecule for the synthesis of novel aryl ether derivatives.

Another area of innovation is the regioselective O-methylation of catechols. Studies on similar catechol derivatives have demonstrated the use of heterogeneous catalysts, such as calcined Mg-Al hydrotalcites, with dimethyl carbonate as a green methylating agent. These systems have shown high selectivity for the formation of guaiacol-type products (mono-O-methylation). The application of such a catalyst to this compound could potentially afford either methyl 3-hydroxy-4-methoxy-2,5-dimethylbenzoate or methyl 4-hydroxy-3-methoxy-2,5-dimethylbenzoate with high selectivity, depending on the directing effects of the other ring substituents.

| Reaction Type | Catalyst/Reagent System | Potential Product(s) | Key Features |

|---|---|---|---|

| Copper-Catalyzed O-Arylation | CuI / Picolinic Acid, K3PO4, DMSO | Mono- or Di-aryl ethers | Mild reaction conditions, tolerance of functional groups, synthesis of sterically hindered ethers. |

| Selective O-Methylation | Calcined Mg-Al Hydrotalcite / Dimethyl Carbonate | Regioselective mono-O-methylated products | Green methylating agent, high selectivity for mono-etherification in related catechols. |

| Rhodium-Catalyzed Asymmetric Allylic Dearomatization | Rhodium catalyst with chiral ligand | Dearomatized products via initial etherification | Stepwise etherification followed by rearrangement, potential for creating complex chiral structures. |

The methyl ester group of this compound can undergo various transformations, most notably hydrolysis to the corresponding carboxylic acid. While traditional acid- or base-catalyzed hydrolysis is effective, novel and milder methods are continuously being explored to enhance compatibility with sensitive functional groups.

For instance, the use of high-temperature water or dilute alkaline solutions at elevated temperatures has been reported for the efficient saponification of sterically hindered methyl benzoates. This "green chemistry" approach avoids the use of harsh organic solvents and can lead to quantitative hydrolysis.

Furthermore, the direct conversion of the ester to other functional groups is an active area of research. For example, recent developments in reductive etherification allow for the conversion of esters to ethers. While this transformation is challenging, it represents a novel pathway for modifying the ester moiety of the target compound.

| Reaction Type | Reagent/Condition | Potential Product | Key Features |

|---|---|---|---|

| Hydrolysis (Saponification) | High-Temperature Water or 2% KOH (200–300 °C) | 3,4-dihydroxy-2,5-dimethylbenzoic acid | Solvent-free, "green" conditions, effective for sterically hindered esters. |

| Aminolysis | Ammonia or Primary/Secondary Amines | 3,4-dihydroxy-2,5-dimethylbenzamide derivatives | Direct conversion of ester to amide. |

The interplay between the hydroxyl and ester functionalities can be exploited in novel reaction pathways. For example, intramolecular reactions can be designed to form heterocyclic structures. While specific examples for this compound are not prevalent in the literature, the principles of chemoselectivity are actively being investigated for polysubstituted aromatic compounds. The development of catalysts that can differentiate between the two hydroxyl groups and the ester would open up new avenues for creating complex molecular architectures.

Advanced Spectroscopic Characterization for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a powerful, non-destructive tool for mapping the atomic framework of a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, detailed information about the chemical environment, connectivity, and spatial arrangement of atoms can be obtained.

Proton NMR (¹H NMR) for Proton Environment Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides critical information about the number, type, and arrangement of hydrogen atoms (protons) within a molecule. For Methyl 3,4-dihydroxy-2,5-dimethylbenzoate, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the aromatic proton, the hydroxyl protons, the methyl ester protons, and the two methyl groups attached to the benzene (B151609) ring. The chemical shift (δ) of each signal, reported in parts per million (ppm), is indicative of the electronic environment of the protons. Furthermore, the splitting pattern of the signals (singlet, doublet, etc.), governed by spin-spin coupling, reveals the number of neighboring protons.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Data not available | Data not available | Data not available | Aromatic C-H |

| Data not available | Data not available | Data not available | -OH at C-3 |

| Data not available | Data not available | Data not available | -OH at C-4 |

| Data not available | Data not available | Data not available | -OCH₃ |

| Data not available | Data not available | Data not available | -CH₃ at C-2 |

Note: Actual experimental data for this compound is not publicly available. The table structure is provided for illustrative purposes.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Delineation

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are highly sensitive to the bonding and electronic environment of each carbon atom, allowing for the identification of carbonyl carbons, aromatic carbons, and aliphatic carbons.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| Data not available | C=O (ester) |

| Data not available | C-1 (aromatic) |

| Data not available | C-2 (aromatic) |

| Data not available | C-3 (aromatic) |

| Data not available | C-4 (aromatic) |

| Data not available | C-5 (aromatic) |

| Data not available | C-6 (aromatic) |

| Data not available | -OCH₃ |

| Data not available | -CH₃ at C-2 |

Note: Actual experimental data for this compound is not publicly available. The table structure is provided for illustrative purposes.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

To establish the precise connectivity of atoms within this compound, two-dimensional (2D) NMR techniques are indispensable.

Correlation Spectroscopy (COSY): This technique would reveal proton-proton couplings, for instance, confirming the connectivity between adjacent protons if any were present in the aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of proton signals to their corresponding carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the positions of the methyl and hydroxyl groups relative to the ester functionality on the benzene ring. For example, correlations from the methyl ester protons to the carbonyl carbon and the C-1 aromatic carbon would be expected.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique provides information about the spatial proximity of protons. For a planar molecule like this, NOESY could help to confirm the relative positions of the substituents on the aromatic ring.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental composition and molecular formula.

Electrospray Ionization Mass Spectrometry (ESI-MS) Applications

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In ESI-MS, the sample is ionized to form protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. The high-resolution measurement of the mass-to-charge ratio (m/z) of these ions allows for the calculation of the exact molecular weight with a high degree of accuracy, which can then be used to deduce the molecular formula.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatility Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For this compound, GC-MS analysis would provide information on its volatility and purity. The retention time in the gas chromatogram is a characteristic property of the compound under specific analytical conditions. The mass spectrometer then provides a mass spectrum of the eluting compound, which serves as a molecular fingerprint and can be used to confirm its identity by comparison with spectral libraries.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

A detailed analysis of the IR spectrum is required to identify the characteristic vibrational frequencies of the functional groups present in this compound. This would include the O-H stretching of the hydroxyl groups, the C=O stretching of the ester group, C-O stretching, and the aromatic C=C stretching, as well as C-H stretching and bending vibrations. A data table of observed absorption bands and their corresponding functional group assignments would be necessary for a complete analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

The UV-Vis spectrum would reveal information about the electronic transitions within the molecule, particularly the π → π* transitions associated with the benzene ring and the n → π* transitions related to the carbonyl group of the ester. A data table summarizing the absorption maxima (λmax) and the types of electronic transitions would be essential for a thorough discussion.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for understanding the electronic structure and chemical reactivity of a molecule. sapub.org For Methyl 3,4-dihydroxy-2,5-dimethylbenzoate, these calculations can determine a variety of molecular properties that are crucial for predicting its behavior, such as its antioxidant potential. nih.govresearchgate.net

The primary mechanism for the antioxidant activity of phenolic compounds involves the donation of a hydrogen atom from a hydroxyl group. mdpi.com DFT calculations can compute the Bond Dissociation Enthalpy (BDE) of the O-H bonds, with a lower BDE value indicating a greater ease of hydrogen atom donation and thus higher potential antioxidant activity. researchgate.net Other key parameters derived from these calculations include Ionization Potential (IP), which relates to the ease of electron donation, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. sapub.org

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. sapub.org

Table 1: Example of Quantum Chemical Parameters Calculated for a Phenolic Compound This table is illustrative and shows the type of data that would be generated from a DFT study on this compound.

| Parameter | Description | Hypothetical Value |

|---|---|---|

| BDE (3-OH) | Bond Dissociation Enthalpy for the hydroxyl at position 3 | 85 kcal/mol |

| BDE (4-OH) | Bond Dissociation Enthalpy for the hydroxyl at position 4 | 88 kcal/mol |

| IP | Ionization Potential | 7.5 eV |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.1 eV |

| HOMO-LUMO Gap | Energy gap indicating chemical stability | 5.1 eV |

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. ajchem-a.com For a molecule like this compound, which has several rotatable single bonds (e.g., C-O bonds of the hydroxyl and ester groups), MD simulations can explore its conformational landscape. nih.gov

By simulating the molecule's behavior in a solvent, typically water, over a period of nanoseconds, researchers can identify the most stable, low-energy conformations and the dynamics of their interconversion. ajchem-a.complos.org This provides insight into the three-dimensional shapes the molecule is most likely to adopt in a biological environment. Understanding the preferred conformations is crucial, as the molecule's shape dictates how it can interact with other molecules, such as biological receptors. nih.gov These simulations also provide information on how the molecule interacts with solvent molecules, which influences its solubility and bioavailability. researchgate.net

In Silico Prediction of Potential Interaction Profiles with Biological Macromolecules

Molecular docking is a primary in silico technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein or enzyme. nih.govnih.gov This method computationally places the ligand into the binding site of a receptor and scores the interaction, usually as a binding energy or affinity, which indicates the stability of the ligand-receptor complex. nih.gov

For this compound, docking studies could be performed against various enzymes involved in oxidative stress or inflammation, such as cyclooxygenases (COX) or lipoxygenases (LOX), given the known activities of similar phenolic compounds. nih.gov The results would predict the preferred binding pose and identify key interactions, like hydrogen bonds and hydrophobic contacts, between the molecule and amino acid residues in the protein's active site. This information is invaluable for hypothesizing a mechanism of action and for guiding the design of more potent derivatives. nih.gov

Table 2: Example of Molecular Docking Results This table illustrates the typical output from a docking study of this compound against hypothetical protein targets.

| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | 1CX2 | -7.8 | Arg120, Tyr355, Ser530 |

| 5-Lipoxygenase (5-LOX) | 3V99 | -7.2 | His367, His372, Leu607 |

| Xanthine Oxidase | 1FIQ | -6.9 | Arg880, Thr1010, Phe914 |

Structure-Based Virtual Screening Methodologies for Ligand Discovery

Structure-based virtual screening is a computational technique that leverages the three-dimensional structure of a biological target to identify potential new ligands from large compound libraries. researchgate.netrsc.org If this compound were identified as a "hit" compound with desirable activity, its chemical structure could be used as a scaffold or starting point for discovering new, potentially more potent molecules. researchgate.net

In this process, a library containing thousands or millions of compounds is computationally docked against the active site of a target protein. mdpi.com The compounds are then ranked based on their docking scores and predicted binding modes. Those that show promising interactions, similar to or better than the original scaffold, are selected for further experimental testing. researchgate.net This methodology accelerates the early stages of drug discovery by efficiently filtering large databases to find a smaller, more manageable set of promising candidates. nih.govbiointerfaceresearch.com The structural information from this compound's dihydroxy-dimethyl-benzoate core could be used to filter libraries and prioritize compounds with similar features for screening against relevant therapeutic targets.

Investigations into Biological Activity and Mechanistic Pharmacology

Enzyme Inhibition Studies with Derivatives of Methyl 3,4-dihydroxy-2,5-dimethylbenzoate

Research into the derivatives of "this compound" has primarily focused on their ability to inhibit the enzymatic activity of EZH1 and EZH2. These enzymes are the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the methylation of histone H3 at lysine (B10760008) 27 (H3K27), a key epigenetic mark associated with gene silencing.

Inhibition of Enhancer of Zeste Homolog 1 (EZH1) and Enhancer of Zeste Homolog 2 (EZH2)

Patented research has demonstrated that novel dioxoloisoquinolinone derivatives synthesized using "this compound" as a starting material exhibit inhibitory activity against both EZH1 and EZH2. google.com The core structure derived from "this compound" serves as a scaffold for the construction of these more complex heterocyclic systems. The general chemical structures outlined in these patents suggest that modifications to various positions on the isoquinolinone ring system are crucial for achieving potent inhibition.

Similarly, 1,3-benzodioxole (B145889) derivatives, for which "this compound" can be a precursor, have also been claimed as inhibitors of EZH1 and/or EZH2. The development of these compounds underscores the utility of the initial benzoate (B1203000) structure in accessing privileged scaffolds for epigenetic drug discovery.

Biochemical Assays for Inhibitory Potency (IC₅₀, Kᵢ Determination)

While specific IC₅₀ (half-maximal inhibitory concentration) and Kᵢ (inhibition constant) values for derivatives of "this compound" are not extensively reported in peer-reviewed literature, the patents describing these compounds indicate that their inhibitory potency was assessed using standard biochemical assays. google.com These assays typically involve incubating the recombinant EZH1 or EZH2 enzyme with its substrates (histone H3 and the methyl donor S-adenosylmethionine) in the presence of the test compound. The level of histone methylation is then quantified, often using radioisotope-labeled SAM or antibody-based detection methods, to determine the extent of inhibition.

The table below hypothetically illustrates the kind of data that would be generated from such assays for a series of dioxoloisoquinolinone derivatives.

| Compound ID | R1 Group | R2 Group | EZH1 IC₅₀ (nM) | EZH2 IC₅₀ (nM) |

| Dioxolo-A | Methyl | Phenyl | 150 | 25 |

| Dioxolo-B | Ethyl | Pyridyl | 120 | 18 |

| Dioxolo-C | Isopropyl | Thienyl | 200 | 40 |

| Dioxolo-D | Cyclopropyl | Furyl | 180 | 35 |

This table is illustrative and does not represent actual published data for specific derivatives of this compound.

Cellular Studies on Biological Pathways Modulated by Derivatives

The downstream cellular consequences of EZH1/EZH2 inhibition by these novel compounds are a critical area of investigation. By blocking the catalytic activity of these enzymes, such derivatives are expected to alter the epigenetic landscape of cells, leading to changes in gene expression and cellular phenotype.

Impact on Epigenetic Regulation and Gene Expression

Inhibition of EZH1 and EZH2 by small molecules leads to a global reduction in the levels of H3K27 trimethylation (H3K27me3). This epigenetic mark is associated with condensed chromatin and transcriptional repression. Consequently, treatment with EZH1/EZH2 inhibitors is expected to lead to the reactivation of silenced genes. While specific gene expression profiling data for derivatives of "this compound" are not yet publicly available, studies on other EZH2 inhibitors have shown that they can upregulate the expression of tumor suppressor genes that are epigenetically silenced in cancer cells.

Analysis of Cellular Response Phenotypes Induced by Related Compounds (e.g., cell growth modulation)

A primary anticipated cellular response to EZH1/EZH2 inhibition is the modulation of cell growth. By reactivating genes involved in cell cycle control and apoptosis, EZH2 inhibitors can induce cell cycle arrest and programmed cell death in cancer cells that are dependent on EZH2 activity. The patents for dioxoloisoquinolinone derivatives suggest their potential use in treating cancers, implying that these compounds are expected to exhibit anti-proliferative effects in relevant cancer cell lines. google.com

Comparative Analysis of Structure-Activity Relationships (SAR)

The development of potent and selective EZH1/EZH2 inhibitors from the "this compound" scaffold would heavily rely on a thorough understanding of their structure-activity relationships (SAR). While detailed SAR studies for these specific derivatives have not been published, general principles from the broader field of EZH2 inhibitor development can be inferred.

For the dioxoloisoquinolinone and 1,3-benzodioxole series, key areas for SAR exploration would include:

Substituents on the aromatic rings: The nature, size, and electronic properties of substituents on the benzene-derived portion of the molecule would influence binding affinity and selectivity.

Modifications of the heterocyclic core: Alterations to the isoquinolinone or benzodioxole ring systems could impact interactions with the enzyme's active site.

Side chains and linkers: The introduction of various side chains and linkers can be used to optimize physicochemical properties, such as solubility and cell permeability, as well as to probe for additional interactions within the enzyme's binding pocket.

A hypothetical SAR table for a series of 1,3-benzodioxole derivatives is presented below to illustrate the type of analysis that would be conducted.

| Compound ID | R Group at C5 | Linker | Terminal Group | EZH2 Inhibition (%) at 1µM |

| Benzo-1 | H | Amide | Phenyl | 45 |

| Benzo-2 | F | Amide | Phenyl | 60 |

| Benzo-3 | Cl | Amide | Phenyl | 75 |

| Benzo-4 | Cl | Sulfonamide | Phenyl | 55 |

| Benzo-5 | Cl | Amide | Pyridine | 85 |

This table is illustrative and does not represent actual published data for specific derivatives of this compound.

Correlation of Structural Modifications in the Benzoate Scaffold with Biological Outcomes

The biological activity of benzoate derivatives is intricately linked to the nature and position of substituents on the aromatic ring. Structure-activity relationship (SAR) studies on various dihydroxybenzoic acids and their esters have provided insights into how modifications to the benzoate scaffold can influence their biological effects.

The number and position of hydroxyl groups are critical determinants of the antioxidant activity of phenolic compounds. Generally, an increase in the number of hydroxyl groups correlates with higher antioxidant potential. For dihydroxybenzoic acids, the relative positioning of the hydroxyl groups significantly impacts their radical scavenging abilities.

The presence of other substituents, such as methyl groups, also modulates the biological activity. These groups can influence the compound's lipophilicity, steric hindrance, and electronic properties, thereby affecting its interaction with biological targets. For instance, in a series of 2,4-dimethylbenzoylhydrazones, dihydroxy-substituted analogues demonstrated significant antioxidant activity, with the variation in activity attributed to the stability of the resulting radical. mdpi.com

Elucidation of Key Pharmacophoric Features for Target Interactions

A pharmacophore represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. For dihydroxybenzoate derivatives, the key pharmacophoric features typically include:

Hydrogen Bond Donors: The hydroxyl groups on the benzene (B151609) ring are potent hydrogen bond donors, enabling interaction with the active sites of various enzymes and receptors.

Hydrogen Bond Acceptors: The carbonyl oxygen of the ester group and the hydroxyl oxygens can act as hydrogen bond acceptors.

Aromatic Ring: The benzene ring itself can engage in π-π stacking or hydrophobic interactions with biological targets.

Pharmacophore modeling is a computational tool used to identify these key features. By analyzing the structures of known active and inactive molecules, a pharmacophore model can be developed to predict the activity of new compounds. For benzoate derivatives, these models help in understanding how the spatial arrangement of hydroxyl, methyl, and ester groups contributes to their binding affinity and selectivity for specific biological targets. Structure-based pharmacophore models can be generated by analyzing the interactions between a ligand and its protein target, providing a more detailed understanding of the key interactions. nih.gov

Exploration of Potential Biological Activities Based on Structural Homology with Related Natural Products

The structural similarity of this compound to known bioactive natural products, such as Atraric acid, provides a basis for exploring its potential biological activities. Atraric acid (Methyl 2,4-dihydroxy-3,6-dimethylbenzoate) has been reported to possess antifungal, anti-inflammatory, and antiandrogenic properties.

Antifungal Activity: Benzoic acid and its derivatives have shown promising antifungal activity against various phytopathogenic fungi. nih.govnih.govacs.orgtandfonline.comacs.org The mechanism of action is often related to the disruption of cell membrane integrity and function. Given the structural similarities, this compound may also exhibit antifungal properties.

Anti-inflammatory Activity: Dihydroxy flavones and other phenolic compounds have demonstrated anti-inflammatory effects through mechanisms that involve the inhibition of cyclooxygenases (COX-1 and COX-2), pro-inflammatory cytokines, and reactive oxygen species. benthamscience.comnih.gov Atraric acid, specifically, has been shown to exert anti-inflammatory effects by downregulating the expression of pro-inflammatory mediators through the inactivation of the ERK/NFκB signaling pathway. nih.gov This suggests that this compound could potentially modulate inflammatory responses through similar pathways.

Antiandrogenic Activity: Atraric acid is a known antagonist of the human androgen receptor (AR). acs.orgtandfonline.com It inhibits the nuclear transport of the AR, thereby repressing the growth of both androgen-dependent and androgen-independent prostate cancer cells. acs.orgtandfonline.com The antiandrogenic activity of substituted anilides and other aromatic compounds is often linked to specific substituent patterns that facilitate binding to the androgen receptor. nih.govnih.gov The structural resemblance of this compound to Atraric acid suggests that it may also possess antiandrogenic properties, making it a candidate for further investigation in the context of androgen-related disorders.

Below is a table summarizing the reported biological activities of the structurally related compound, Atraric acid:

| Biological Activity | Mechanism of Action | Reference |

| Antifungal | Disruption of fungal cell membrane | nih.govnih.govacs.orgtandfonline.comacs.org |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines and enzymes (iNOS, COX-2) via downregulation of the ERK/NFκB signaling pathway. | nih.gov |

| Antiandrogenic | Antagonist of the human androgen receptor; inhibits nuclear transport of the androgen receptor. | acs.orgtandfonline.com |

Analytical Chemistry Method Development and Validation

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation, identification, and quantification of non-volatile and thermally unstable compounds. Its application to Methyl 3,4-dihydroxy-2,5-dimethylbenzoate would be essential for purity assessment and quantitative analysis.

Reverse-phase HPLC (RP-HPLC) is the most common mode of HPLC, utilizing a non-polar stationary phase and a polar mobile phase. While a specific, validated method for this compound is not extensively detailed in publicly available literature, methods for structurally similar compounds provide a strong basis for its analysis. For instance, a method for an isomer, Methyl 2,4-dihydroxy-3,6-dimethylbenzoate, has been described, which can be adapted. sielc.comgoogle.com Such a method would typically involve a C18 column and a mobile phase consisting of an organic solvent like acetonitrile (B52724) or methanol (B129727) mixed with an aqueous component, often with an acid modifier like formic or phosphoric acid to ensure good peak shape. sielc.com

A patent for a related compound, 3,4-dihydroxy-2-methyl benzoic acid methyl ester, outlines an HPLC method for purity determination, achieving a purity of 99.93%. google.com The parameters from this method can serve as a starting point for developing a method for this compound.

Illustrative HPLC Method Parameters for a Related Compound:

| Parameter | Condition |

| Column | Agilent ZORBAX Eclipse XDB-C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 100% Water + 0.05% Formic Acid |

| Mobile Phase B | 100% Methanol |

| Elution | Isocratic (e.g., 23% A - 77% B) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 250 nm |

| Injection Volume | 10 µL |

| This table is based on a method for a structural isomer and serves as a representative example. google.com |

Method validation would be performed according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Chiral HPLC is a specialized technique used to separate enantiomers, which are non-superimposable mirror images of a chiral molecule. The compound this compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it does not exist as enantiomers, and chiral HPLC for enantiomeric separation is not applicable.

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the highly sensitive and selective detection capabilities of mass spectrometry. This technique is invaluable for both quantitative and qualitative analysis.

For the detection of trace amounts of this compound in complex matrices, such as in biological fluids during pharmacokinetic studies, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.gov This technique offers superior sensitivity and selectivity compared to HPLC with UV detection. A quantitative LC-MS/MS method would typically involve a reverse-phase separation followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

In a study on the related compound Methyl 3,4-dihydroxybenzoate (MDHB), an LC-MS/MS method was developed to determine its pharmacokinetics and tissue distribution in mice. nih.gov This methodology provides a framework for developing a similar assay for this compound. The method would require optimization of the precursor ion and product ion transitions for the target analyte and a suitable internal standard.

Example LC-MS/MS Parameters for a Structurally Similar Compound:

| Parameter | Condition |

| LC System | Agilent 1260 Infinity HPLC |

| MS System | Agilent 6460 Triple Quadrupole LC/MS |

| Column | Agilent Zorbax SB-C18, 2.1 x 100 mm, 3.5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Elution | Gradient |

| Ion Source | Electrospray Ionization (ESI) |

| Mode | Negative Ion Mode |

| Detection | Multiple Reaction Monitoring (MRM) |

| This table is based on a method for a related compound and serves as an illustrative example. nih.gov |

LC-MS is also a powerful tool for qualitative analysis, such as identifying impurities and degradation products or for metabolite profiling in complex research matrices. High-resolution mass spectrometry (HRMS), often coupled with HPLC (e.g., HPLC-QTOF/MS), can provide accurate mass measurements, enabling the determination of elemental compositions for unknown compounds. This is crucial for characterizing process-related impurities and for understanding the metabolic fate of the compound in biological systems.

Spectrophotometric Assays for Rapid Detection

Spectrophotometric assays, which measure the absorption of light by a substance at a specific wavelength, can offer a rapid and simple method for quantification. However, the suitability of this technique depends on the compound having a distinct chromophore and the absence of interfering substances in the sample matrix that absorb at the same wavelength. For this compound, the presence of the dihydroxy-substituted benzene (B151609) ring would result in UV absorbance. While a specific spectrophotometric assay for this compound has not been reported in the reviewed literature, a method could potentially be developed for simple, pure solutions. However, due to the lack of specificity, spectrophotometric methods are generally less suitable for the analysis of complex mixtures compared to chromatographic techniques.

Future Research Directions and Translational Perspectives in Chemical Biology

Design and Synthesis of Next-Generation Derivatives for Enhanced Biological Probes

The development of derivatives of Methyl 3,4-dihydroxy-2,5-dimethylbenzoate is a crucial step in creating sophisticated biological probes. The core structure can be systematically modified to enhance properties such as target specificity, cell permeability, and fluorescent reporting capabilities. The hydroxyl and ester functionalities are primary sites for chemical modification. chemshuttle.com For instance, etherification or esterification of the hydroxyl groups could be explored to modulate the compound's lipophilicity and, consequently, its ability to cross cellular membranes. chemshuttle.com

Future synthetic strategies could focus on introducing functionalities that allow for bioorthogonal conjugation. For example, the incorporation of an azide (B81097) or alkyne group would enable the use of "click chemistry" for attaching fluorophores, biotin (B1667282) tags, or other reporter molecules. This would facilitate the use of these derivatives in a variety of biological assays, including pull-down experiments to identify protein targets and fluorescence microscopy to visualize subcellular localization.

Furthermore, structure-activity relationship (SAR) studies will be instrumental in guiding the design of these next-generation derivatives. By systematically altering the substitution pattern on the aromatic ring, researchers can fine-tune the biological activity of the compounds. The synthesis of a library of analogs with variations in the methyl group positions and the ester moiety will provide valuable data for developing highly potent and selective biological probes.

Illustrative Data for Hypothetical Derivatives:

| Derivative | Modification | Predicted Property Enhancement |

| MDHDM-N3 | Azide functionalization | Enables bioorthogonal ligation |

| MDHDM-Fluoro | Fluorophore conjugation | Facilitates fluorescent imaging |

| MDHDM-PEG | PEGylation | Improved solubility and bioavailability |

Elucidation of Comprehensive Biological Mechanisms through Multi-Omics Approaches

To fully understand the biological impact of this compound and its derivatives, a multi-omics approach will be indispensable. This would involve a combination of genomics, transcriptomics, proteomics, and metabolomics to generate a comprehensive picture of the cellular response to these compounds. For example, transcriptomic analysis using RNA-sequencing could reveal changes in gene expression patterns in cells treated with the compound, providing insights into the signaling pathways that are affected.

Proteomic studies, such as those employing mass spectrometry-based techniques, could identify the direct protein targets of the compound and any downstream changes in protein expression and post-translational modifications. This information would be critical for elucidating the mechanism of action. Furthermore, metabolomic profiling could uncover alterations in cellular metabolism, providing another layer of understanding of the compound's biological effects.

The integration of these multi-omics datasets will be key to constructing a holistic model of the compound's biological mechanisms. This comprehensive understanding is essential for the rational design of more effective and specific derivatives and for predicting potential therapeutic applications.

Investigation of Biosynthetic Pathways (if identified as naturally occurring in future research)

Currently, this compound is not widely documented as a naturally occurring compound. However, should future research identify this molecule in a natural source, such as a plant or microorganism, the elucidation of its biosynthetic pathway would be a significant area of investigation. The structural similarity to other naturally occurring phenolic compounds suggests that its biosynthesis could involve pathways such as the polyketide or shikimate pathways.

Isotopic labeling studies would be a powerful tool to trace the metabolic precursors and intermediates of the biosynthetic pathway. By feeding isotopically labeled precursors (e.g., ¹³C-labeled acetate (B1210297) or shikimic acid) to the producing organism and analyzing the labeling pattern in the final product using NMR or mass spectrometry, the biosynthetic route can be mapped out.

Furthermore, the identification and characterization of the enzymes involved in the biosynthesis would be a key objective. This could be achieved through a combination of genetic approaches, such as gene knockout or heterologous expression, and biochemical assays to determine the function of the candidate enzymes. Understanding the biosynthesis of this compound could open up possibilities for its biotechnological production through metabolic engineering.

Development of Sustainable and Scalable Synthetic Processes for Research and Development Purposes

For this compound and its derivatives to be widely accessible for research and potential future applications, the development of sustainable and scalable synthetic processes is paramount. Current synthetic routes may rely on harsh reagents or produce significant waste. Future research should focus on developing greener synthetic methodologies.

This could involve the use of more environmentally benign solvents, catalytic reactions to minimize waste, and processes that are more energy-efficient. For instance, exploring enzymatic catalysis for specific transformations could offer high selectivity and milder reaction conditions. The development of a one-pot synthesis or a continuous flow process would also contribute to a more sustainable and scalable production method.

Process optimization will be crucial, involving the systematic study of reaction parameters such as temperature, pressure, and catalyst loading to maximize yield and minimize by-product formation. A robust and cost-effective synthesis will be essential to support extensive research and development activities and to enable the translation of these compounds into practical applications.

Q & A

Q. What are the recommended synthetic routes for Methyl 3,4-dihydroxy-2,5-dimethylbenzoate, and how can purity (>95%) be ensured?

Methodological Answer: Synthesis typically involves esterification of 3,4-dihydroxy-2,5-dimethylbenzoic acid with methanol under acidic catalysis. Key steps include:

- Reagent Selection: Use anhydrous methanol and catalytic sulfuric acid to drive esterification .

- Temperature Control: Maintain reflux conditions (60–80°C) to avoid decarboxylation of the benzoic acid precursor .

- Purification: Employ silica gel chromatography (eluent: ethyl acetate/hexane gradient) to isolate the ester. Purity verification requires HPLC (C18 column, UV detection at 254 nm) and comparison with reference standards .

Q. How should researchers characterize this compound using spectroscopic methods?

Methodological Answer:

- NMR Analysis: Assign peaks using - and -NMR. Key signals include:

- : Methoxy group (~3.8 ppm), aromatic protons (6.5–7.5 ppm), and hydroxyl protons (broad signals at ~5.5 ppm) .

- : Ester carbonyl (~168 ppm), aromatic carbons (110–150 ppm) .

- Mass Spectrometry: Use HRMS (ESI) to confirm molecular weight (expected [M+H]: 197.08) and fragmentation patterns .

- IR Spectroscopy: Confirm ester C=O stretch (~1700 cm) and phenolic O-H stretch (~3300 cm) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data during structural elucidation, particularly for hydroxyl and methyl groups?

Methodological Answer:

- Dynamic Effects: Use variable-temperature NMR to distinguish exchangeable hydroxyl protons from aromatic protons .

- Decoupling Experiments: Apply - HSQC/HMBC to correlate methyl groups (δ ~2.3 ppm) with adjacent carbons .

- Contradiction Analysis: If unexpected splitting occurs in aromatic signals, consider steric hindrance from methyl groups or intermolecular hydrogen bonding, as seen in substituted benzoates .

Q. What strategies optimize regioselectivity in esterification or functionalization of the dihydroxy aromatic core?

Methodological Answer:

- Protecting Groups: Temporarily protect hydroxyl groups using acetyl or tert-butyldimethylsilyl (TBDMS) groups to direct methylation/esterification to specific positions .

- Catalytic Control: Use Lewis acids (e.g., BF-EtO) to enhance electrophilic substitution at the para position relative to existing substituents .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) favor nucleophilic attack on the carbonyl carbon during esterification .

Q. How can researchers address low yields in large-scale synthesis due to side reactions?

Methodological Answer:

- Byproduct Identification: Use LC-MS to detect impurities (e.g., decarboxylated products or dimerized esters) .

- Reaction Monitoring: Employ in-situ FTIR to track esterification progress and halt reactions before side reactions dominate .

- Scale-Up Adjustments: Replace traditional reflux with flow chemistry to improve heat/mass transfer and reduce decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.